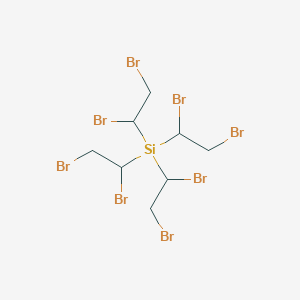
Silane, tetrakis(1,2-dibromoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, tetrakis(1,2-dibromoethyl)- is a silicon-based compound with the molecular formula C8H12Br8Si It is characterized by the presence of four 1,2-dibromoethyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, tetrakis(1,2-dibromoethyl)- can be synthesized through the reaction of silicon tetrachloride with 1,2-dibromoethane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
SiCl4+4C2H4Br2→Si(C2H4Br2)4+4HCl
Industrial Production Methods
In an industrial setting, the production of silane, tetrakis(1,2-dibromoethyl)- involves large-scale reactors where silicon tetrachloride and 1,2-dibromoethane are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, tetrakis(1,2-dibromoethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include silane derivatives with different functional groups.
Oxidation: Major products include silicon dioxide (SiO2) and brominated by-products.
Reduction: Products include silicon hydrides and brominated hydrocarbons.
Scientific Research Applications
Silane, tetrakis(1,2-dibromoethyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of advanced materials, including polymers and ceramics.
Mechanism of Action
The mechanism of action of silane, tetrakis(1,2-dibromoethyl)- involves its ability to undergo various chemical transformations. The bromine atoms can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The silicon atom can form strong bonds with oxygen, leading to the formation of stable silicon-oxygen networks.
Comparison with Similar Compounds
Similar Compounds
- Silane, tetrakis(1,2-dichloroethyl)-
- Silane, tetrakis(1,2-diiodoethyl)-
- Silane, tetrakis(1,2-difluoroethyl)-
Uniqueness
Silane, tetrakis(1,2-dibromoethyl)- is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other halogenated silanes. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical modifications.
Properties
CAS No. |
168985-31-7 |
|---|---|
Molecular Formula |
C8H12Br8Si |
Molecular Weight |
775.5 g/mol |
IUPAC Name |
tetrakis(1,2-dibromoethyl)silane |
InChI |
InChI=1S/C8H12Br8Si/c9-1-5(13)17(6(14)2-10,7(15)3-11)8(16)4-12/h5-8H,1-4H2 |
InChI Key |
ZGWZRBXQPPDIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C([Si](C(CBr)Br)(C(CBr)Br)C(CBr)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
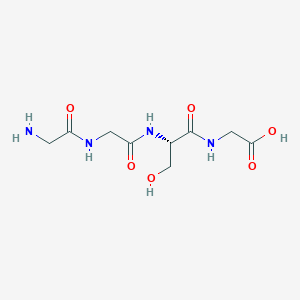
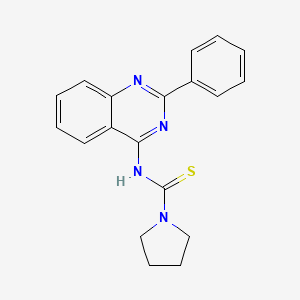
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)

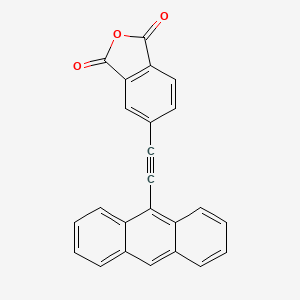
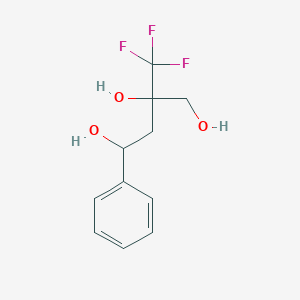
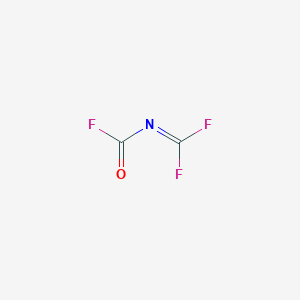
![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
